1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine hydrochloride
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Overview
Description
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine hydrochloride, commonly known as "MPP," is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a piperazine derivative that belongs to the class of compounds known as dopamine receptor agonists. It has been shown to have a high affinity for dopamine D2 receptors, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
MPP acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine activity, which can help to alleviate the symptoms of Parkinson's disease and other disorders that involve dopamine dysregulation.
Biochemical and Physiological Effects:
MPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is the part of the brain that is most affected in Parkinson's disease. Additionally, MPP has been shown to increase the activity of tyrosine hydroxylase, which is the enzyme responsible for the synthesis of dopamine.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPP is its high affinity for dopamine D2 receptors, which makes it a useful tool for studying dopamine signaling pathways in the brain. Additionally, MPP has been shown to be relatively stable and easy to handle in the laboratory. However, one limitation of MPP is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on MPP. One area of focus is the development of new and more efficient synthesis methods for MPP. Additionally, there is ongoing research on the potential therapeutic applications of MPP in various neurological and psychiatric disorders. Finally, there is interest in using MPP as a tool for studying the dopamine system in the brain, which could lead to a better understanding of the underlying mechanisms of various disorders.
Synthesis Methods
The synthesis of MPP involves the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 3-chloropropylpiperazine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt of the compound. This method has been optimized to yield high purity and high yields of MPP.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D2 receptors, which makes it a promising candidate for the treatment of Parkinson's disease, schizophrenia, and other disorders that involve dopamine dysregulation.
properties
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-5-15-6-7-16(17(14-15)20-2)21-13-4-10-19-11-8-18-9-12-19;/h3,5-7,14,18H,4,8-13H2,1-2H3;1H/b5-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFGZAJTPKAQH-WGCWOXMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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